molecular formula C22H26N4OS B295307 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295307
M. Wt: 394.5 g/mol
InChI Key: ARXUYRBPDVWNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTCP is a member of the thioxo-pyrimidine family and has been found to possess unique properties that make it a valuable tool in various scientific studies.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it has been proposed that this compound binds to the minor groove of DNA, causing a conformational change that results in the release of energy in the form of fluorescence.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity in vitro, making it a potentially safe tool for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its high sensitivity and selectivity for DNA. This compound has been found to exhibit strong fluorescence emission upon binding to DNA, making it a valuable tool for studying DNA-protein interactions. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can limit its use in certain scientific studies.

Future Directions

There are several future directions for the use of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in scientific research. One potential direction is the use of this compound as a tool for studying the dynamics of DNA replication and repair. Another potential direction is the use of this compound as a tool for studying the interactions between DNA and various proteins. Additionally, this compound could be used in the development of new diagnostic tools for the detection of DNA-related diseases.

Synthesis Methods

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 2,3-dimethylphenylacetonitrile to form an imine intermediate. This intermediate is then reacted with thiourea to form the thioxo-pyrimidine ring system. The final step involves the reaction of the thioxo-pyrimidine intermediate with methyl iodide to form this compound.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to have various applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of DNA. This compound has been found to exhibit strong fluorescence emission upon binding to DNA, making it a valuable tool for studying DNA-protein interactions.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H26N4OS/c1-13-7-6-8-18(14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-9-11-17(12-10-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)

InChI Key

ARXUYRBPDVWNPL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C

Origin of Product

United States

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